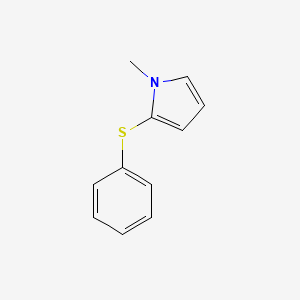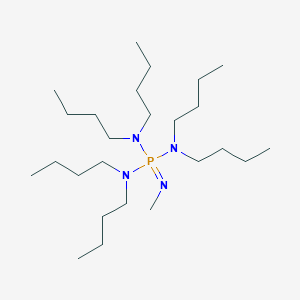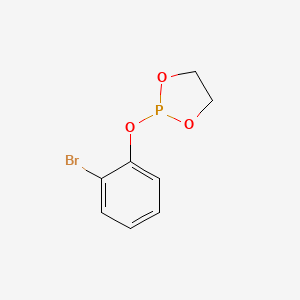
2-(2-Bromophenoxy)-1,3,2-dioxaphospholane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenoxy)-1,3,2-dioxaphospholane is an organophosphorus compound that features a bromophenoxy group attached to a dioxaphospholane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenoxy)-1,3,2-dioxaphospholane typically involves the reaction of 2-bromophenol with a suitable phosphorus-containing reagent. One common method is the reaction of 2-bromophenol with phosphorus trichloride (PCl3) in the presence of a base, such as triethylamine, to form the intermediate 2-(2-bromophenoxy)phosphorodichloridite. This intermediate is then reacted with ethylene glycol to form the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromophenoxy)-1,3,2-dioxaphospholane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or phosphates.
Reduction Reactions: The compound can be reduced to form phosphines or phosphites.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted phospholanes with various functional groups.
Oxidation Reactions: Products include phosphine oxides or phosphates.
Reduction Reactions: Products include phosphines or phosphites.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromophenoxy)-1,3,2-dioxaphospholane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 2-(2-Bromophenoxy)-1,3,2-dioxaphospholane involves its interaction with molecular targets such as enzymes and proteins. The bromophenoxy group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The dioxaphospholane ring can also interact with biological molecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Chlorophenoxy)-1,3,2-dioxaphospholane
- 2-(2-Fluorophenoxy)-1,3,2-dioxaphospholane
- 2-(2-Iodophenoxy)-1,3,2-dioxaphospholane
Uniqueness
2-(2-Bromophenoxy)-1,3,2-dioxaphospholane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules .
Eigenschaften
CAS-Nummer |
84998-59-4 |
|---|---|
Molekularformel |
C8H8BrO3P |
Molekulargewicht |
263.02 g/mol |
IUPAC-Name |
2-(2-bromophenoxy)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C8H8BrO3P/c9-7-3-1-2-4-8(7)12-13-10-5-6-11-13/h1-4H,5-6H2 |
InChI-Schlüssel |
VGXCMAAZFWDQNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COP(O1)OC2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


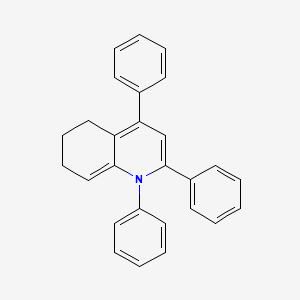
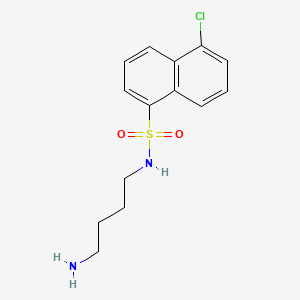
![1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine](/img/structure/B14428083.png)



![4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide](/img/structure/B14428100.png)
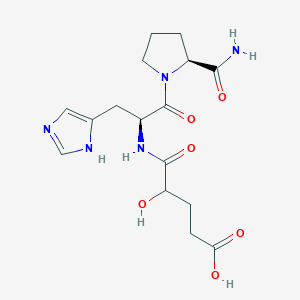
![4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol](/img/structure/B14428108.png)
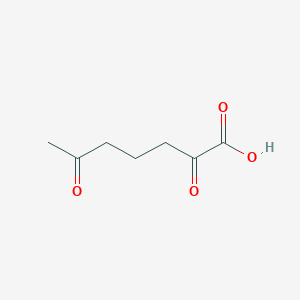
![[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol](/img/structure/B14428122.png)
